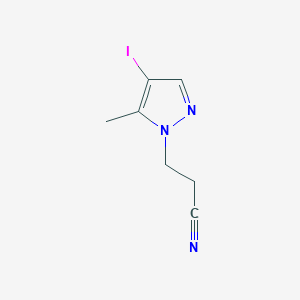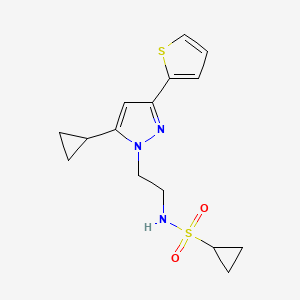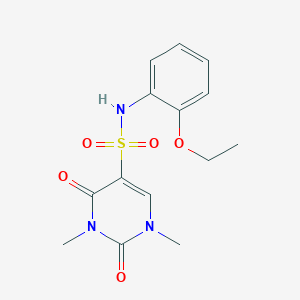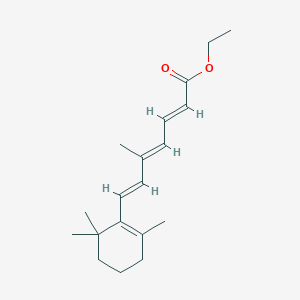
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile, also known as IMPP, is a chemical compound with the molecular formula C8H8IN3. It is a pyrazole derivative that has been studied for its potential use in scientific research applications.
Mécanisme D'action
The mechanism of action of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile involves the coordination of the pyrazole nitrogen and the nitrile carbon to the copper ion. This results in the formation of a complex that exhibits fluorescence emission. The selectivity of this compound for copper ions is attributed to the size and charge of the copper ion, which allows for optimal coordination with the pyrazole nitrogen and nitrile carbon.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and does not interfere with cellular processes in biological systems. Its selective binding to copper ions makes it a useful tool for studying copper ion homeostasis in cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile as a fluorescent probe is its high selectivity for copper ions. This allows for accurate monitoring of copper ion levels in biological systems. However, one limitation of using this compound is its sensitivity to pH changes, which can affect its fluorescence emission.
Orientations Futures
There are several future directions for the use of 3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile in scientific research. One potential application is its use in studying copper ion dysregulation in diseases such as Alzheimer's and Parkinson's. This compound can also be modified to improve its sensitivity and selectivity for copper ions. Additionally, this compound can be used in combination with other fluorescent probes to study multiple biological processes simultaneously.
Méthodes De Synthèse
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile can be synthesized by reacting 4-iodo-5-methyl-1H-pyrazole with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
3-(4-Iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile has been studied for its potential use as a fluorescent probe for the detection of copper ions in biological systems. Copper ions play an important role in various biological processes, and their dysregulation has been linked to several diseases. This compound has been shown to selectively bind to copper ions and exhibit fluorescence emission, making it a useful tool for monitoring copper ion levels in biological systems.
Propriétés
IUPAC Name |
3-(4-iodo-5-methylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3/c1-6-7(8)5-10-11(6)4-2-3-9/h5H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJOADPXVZAMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC#N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2536241.png)
![4-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2536242.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate](/img/structure/B2536245.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2536246.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide](/img/structure/B2536250.png)



![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide](/img/structure/B2536257.png)

![Methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2536261.png)